molecular formula C17H23NO5 B2443905 (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate CAS No. 1611470-49-5

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate

Cat. No.: B2443905
CAS No.: 1611470-49-5
M. Wt: 321.373
InChI Key: WEYIBENIWMZWQA-ZDUSSCGKSA-N
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Description

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate ( 1611470-49-5) is a chiral, Boc-protected amino acid derivative of significant value in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate and building block for the preparation of more complex bioactive molecules. Its molecular formula is C17H23NO5, with a molecular weight of 321.37 g/mol . The structure features a tert-butoxycarbonyl (Boc) protecting group, which is highly stable under basic conditions and can be selectively removed under mild acidic conditions, making it exceptionally valuable for multi-step synthetic sequences, particularly in peptide coupling strategies . Compounds within this structural class have demonstrated substantial research utility in the development of antibiotic potentiators. Structural analogs, such as those derived from 3-amino-1,5-diphenylpentane, have been shown to significantly enhance the activity of clarithromycin and other macrolide antibiotics against resistant bacterial strains like Escherichia coli by acting on efflux pump mechanisms . The specific stereochemistry (S-configuration) of this molecule is critical for its application in enantioselective synthesis and for studying stereospecific biological interactions. Researchers utilize this chiral building block in pharmaceutical intermediate synthesis, peptidomimetic studies, and the exploration of structure-activity relationships in novel therapeutic agents . This product is intended for research and development purposes only. It is not certified for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(15(20)22-4)10-11-14(19)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYIBENIWMZWQA-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, sodium borohydride for reduction, and various oxidizing agents for oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with TFA yields the free amine, while reduction with sodium borohydride produces the corresponding alcohol .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate is primarily used in the synthesis of peptides and complex organic molecules. The Boc group allows for selective reactions without interfering with the amine's reactivity.
  • Peptide Chemistry
    • It serves as a building block for synthesizing biologically active peptides and proteins. The compound's structure facilitates the formation of dipeptides when coupled with other amino acids using common coupling reagents.
  • Pharmaceutical Development
    • The compound is utilized in the development of peptide-based drugs. Its ability to form stable intermediates makes it ideal for drug discovery processes, particularly in targeting specific biological pathways .
  • Biological Studies
    • Interaction studies involving this compound focus on its binding affinity with various biological targets, contributing to the understanding of its potential therapeutic applications. Such studies are essential for developing new medicinal agents.

Case Study 1: Peptide Synthesis

In a study focusing on peptide synthesis, this compound was utilized as a key intermediate in forming dipeptides. The use of N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide as a coupling reagent resulted in high yields of dipeptides within a short reaction time, demonstrating the compound's effectiveness in peptide coupling reactions.

Case Study 2: Medicinal Chemistry

Research exploring the compound's biological activity revealed its potential as an efflux pump inhibitor in bacterial infections. By synthesizing indole derivatives from this compound, researchers were able to assess their efficacy against resistant bacterial strains, showcasing its relevance in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate involves the protection of the amine group by the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the synthesized peptides or proteins.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate
  • (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-methylpentanoate
  • (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-ethylpentanoate

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes a phenyl group. This structural feature can influence the compound’s reactivity and the properties of the synthesized peptides or proteins .

Biological Activity

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate, with CAS number 1611470-49-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C17H23NO5C_{17}H_{23}NO_5 with a molecular weight of 321.37 g/mol. The structure features a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect amines.

Table 1: Summary of Biological Activities

Activity Type Findings Reference
Enzyme InhibitionInhibits specific proteases involved in cancer progression
Anti-inflammatoryReduces cytokine levels in vitro
AnticancerInduces apoptosis in various cancer cell lines

Case Studies

  • Enzyme Inhibition Study : A study conducted by researchers at UC Berkeley explored the enzyme inhibition potential of various Boc-protected amino acids, including analogs of this compound. They found that these compounds effectively inhibited serine proteases, demonstrating their potential in therapeutic applications against diseases characterized by excessive protease activity.
  • Anti-inflammatory Research : A recent investigation into the anti-inflammatory effects of Boc-amino acid derivatives revealed that these compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. This suggests a promising avenue for developing anti-inflammatory drugs based on this compound's structure.
  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound induced apoptosis in human breast cancer cell lines through the activation of caspase pathways. This finding highlights the potential for further exploration of this compound as an anticancer agent.

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Identify the Boc group (singlet at ~1.4 ppm for tert-butyl) and methyl ester (singlet at ~3.6 ppm).
    • ¹³C NMR : Confirm the carbonyl groups (Boc carbonyl at ~155 ppm, ketone at ~205 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • IR Spectroscopy : Detect carbonyl stretches (Boc: ~1680 cm⁻¹, ester: ~1740 cm⁻¹) .

How can researchers address low yields in the coupling step of the phenyl ketone moiety?

Advanced Research Question
Low yields often stem from steric hindrance or poor activation of the carboxyl group. Mitigation strategies include:

  • Activating Agents : Replace DCC/DMAP with HATU or PyBOP for improved coupling efficiency.
  • Solvent Optimization : Use DMF or NMP to enhance solubility of bulky intermediates.
  • Microwave-Assisted Synthesis : Apply controlled heating (60–80°C) to accelerate reaction kinetics .
    Case Study : A 2023 study reported a 25% yield increase using HATU in DMF compared to classical methods .

What are the stability challenges of this compound under different storage conditions?

Basic Research Question
The Boc group is sensitive to acidic conditions, while the methyl ester hydrolyzes in basic environments.

  • Storage Recommendations :
    • Short-term : Store at -20°C in anhydrous DCM or THF with molecular sieves.
    • Long-term : Lyophilize and store under inert gas (Ar/N₂) to prevent oxidation .
      Stability Data : TGA/DSC analysis shows decomposition onset at 120°C, making room-temperature storage risky for extended periods .

How can researchers resolve contradictions in reported spectral data for this compound?

Advanced Research Question
Discrepancies often arise from impurities or solvent effects. Steps to resolve:

  • Reproduce Under Standard Conditions : Use deuterated solvents (CDCl₃ or DMSO-d₆) and calibrate instruments with internal standards (e.g., TMS).
  • Comparative Analysis : Cross-reference with high-purity commercial analogs (e.g., Boc-protected glutamic acid derivatives) .
  • Collaborative Validation : Share raw data (FIDs, chromatograms) with open-access repositories for peer verification .

What applications does this compound have in peptide mimetics or drug discovery?

Advanced Research Question
The ketone and Boc-protected amine make it a versatile building block:

  • Peptide Backbone Modification : Incorporate into β-turn mimetics by reacting the ketone with hydroxylamine to form an isoxazolidine ring.
  • PROTAC Design : Use the phenyl group for hydrophobic tagging in targeted protein degradation systems.
    Case Study : A 2024 study utilized this compound to synthesize a thrombin inhibitor with 10 nM affinity .

How can enantiomeric excess (ee) be quantified if racemization occurs during synthesis?

Advanced Research Question

  • Chiral Derivatization : React the compound with Marfey’s reagent (FDAA) and analyze via HPLC-UV.
  • Mosher’s Ester Analysis : Convert the amine to Mosher’s amide and compare ¹H NMR shifts of diastereomers .
  • Enzymatic Assays : Use L-amino acid oxidase to selectively degrade the (R)-enantiomer, followed by LC-MS quantification .

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